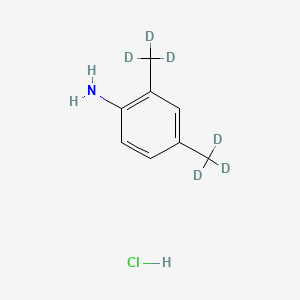
2,4-Dimethyl-D6-aniline hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-D6-aniline hydrochloride is a deuterated derivative of 2,4-dimethylaniline, where six hydrogen atoms are replaced by deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. The molecular formula of 2,4-Dimethyl-D6-aniline hydrochloride is C8H12ClN, and it has a molecular weight of 157.641 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-D6-aniline hydrochloride typically involves the deuteration of 2,4-dimethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of 2,4-Dimethyl-D6-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The final product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-D6-aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
2,4-Dimethyl-D6-aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its enhanced metabolic stability.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals to improve their efficacy and reduce toxicity
作用機序
The mechanism of action of 2,4-Dimethyl-D6-aniline hydrochloride involves its interaction with various molecular targets and pathways:
類似化合物との比較
2,4-Dimethylaniline: The non-deuterated form of the compound, commonly used in organic synthesis and as an intermediate in dye production.
2,6-Dimethylaniline: Another isomer with similar chemical properties but different substitution patterns on the aromatic ring.
Deuterated Aniline Derivatives: Other deuterated aniline compounds used in similar applications, such as 3,5-dimethyl-D6-aniline.
Uniqueness: 2,4-Dimethyl-D6-aniline hydrochloride is unique due to its deuterium content, which imparts enhanced metabolic stability and allows for detailed mechanistic studies in various scientific fields. Its specific substitution pattern also makes it a valuable tool in synthetic chemistry and analytical applications .
特性
分子式 |
C8H12ClN |
|---|---|
分子量 |
163.68 g/mol |
IUPAC名 |
2,4-bis(trideuteriomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |
InChIキー |
HFXISSJBRAPVLG-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H].Cl |
正規SMILES |
CC1=CC(=C(C=C1)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


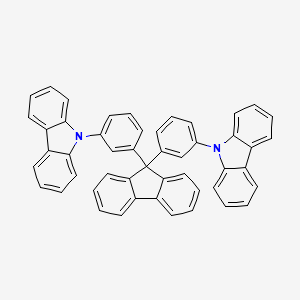
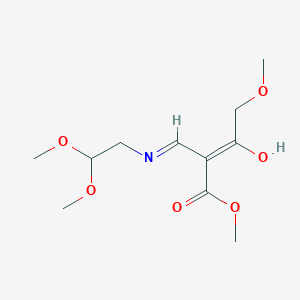


![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)
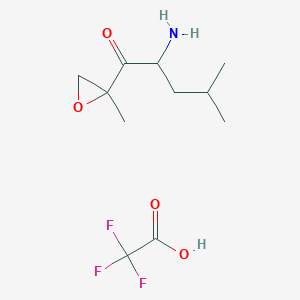
![2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride](/img/structure/B12299974.png)
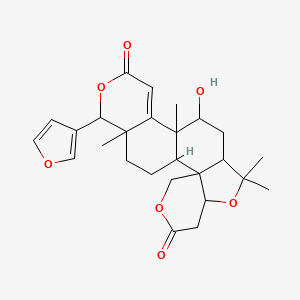

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
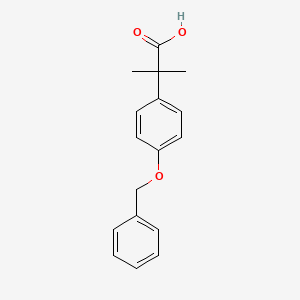
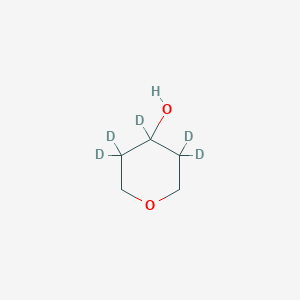
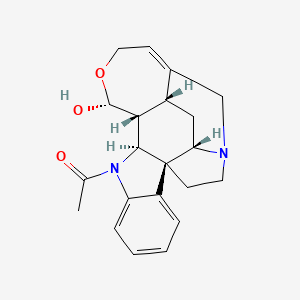
![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)
